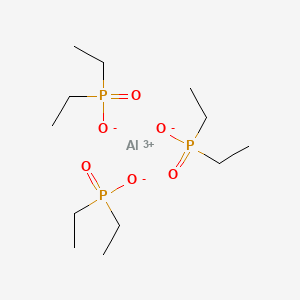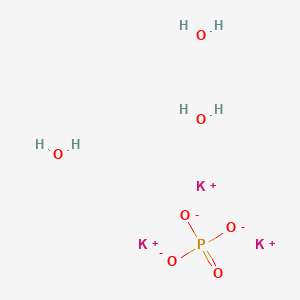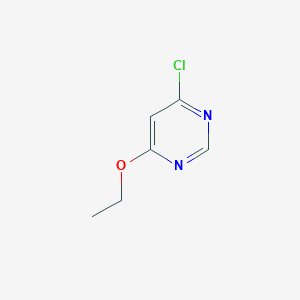
Chlorure de 6-chloronicotinoyle chlorhydrate
Vue d'ensemble
Description
6-Chloronicotinoyl chloride undergoes esterification reaction with diethylene glycol and pentaethylene glycol.
Applications De Recherche Scientifique
Synthèse de l'Imidaclopride
Le chlorure de 6-chloronicotinoyle chlorhydrate est utilisé dans la synthèse de l'imidaclopride, un insecticide largement utilisé . L'imidaclopride est un insecticide systémique qui agit comme une neurotoxine pour les insectes et appartient à une classe de produits chimiques appelés néonicotinoïdes .
Synthèse de l'Acétamipride
Une autre application du this compound est la synthèse de l'acétamipride . L'acétamipride est un insecticide néonicotinoïde utilisé pour contrôler les hémiptères, en particulier les pucerons .
Synthèse de N,N′-(1,4-Phénylène)bis(6-(4-Aminophénoxy)Nicotinamide)
Le this compound est également utilisé dans la synthèse de N,N′-(1,4-Phénylène)bis(6-(4-Aminophénoxy)Nicotinamide) . Ce composé a des applications potentielles dans divers domaines de la chimie .
Réaction d'estérification avec le diéthylène glycol et le pentaéthylène glycol
Le this compound subit une réaction d'estérification avec le diéthylène glycol et le pentaéthylène glycol . Cette réaction a des applications potentielles dans la production de divers esters .
Synthèse de la 3-Acétyl-6-Chloropyridine
Ce composé est utilisé dans la synthèse de la 3-acétyl-6-chloropyridine . Ce composé est un intermédiaire utile en synthèse organique .
Synthèse de la 1,3-Dipropyl-8(6-Chloro-3-Pyridyl)Xanthine
Le this compound est utilisé dans la synthèse de la 1,3-dipropyl-8(6-chloro-3-pyridyl)xanthine . Ce composé a des applications potentielles en chimie médicinale .
Mécanisme D'action
Target of Action
It is known that this compound is used in the synthesis of various other compounds , suggesting that it may interact with a wide range of molecular targets.
Mode of Action
It is known to undergo esterification reactions with diethylene glycol and pentaethylene glycol . This suggests that it may interact with its targets through the formation of ester bonds, leading to changes in the chemical structure and properties of the target molecules.
Biochemical Pathways
Given its role in the synthesis of other compounds , it is likely that it may influence a variety of biochemical pathways depending on the specific targets it interacts with.
Pharmacokinetics
Its molecular weight is 17600 , which may influence its absorption and distribution within the body
Result of Action
Given its role in the synthesis of other compounds , it is likely that its action results in the formation of new chemical structures with potentially diverse effects at the molecular and cellular levels.
Analyse Biochimique
Biochemical Properties
6-Chloronicotinoyl chloride hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of various compounds. It undergoes esterification reactions with diethylene glycol and pentaethylene glycol . This compound interacts with several enzymes and proteins, including those involved in the synthesis of [3H]imidacloprid and [3H]acetamiprid . These interactions are crucial for the formation of radioligands used in biochemical assays.
Cellular Effects
6-Chloronicotinoyl chloride hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes and alterations in metabolic pathways
Molecular Mechanism
The molecular mechanism of 6-Chloronicotinoyl chloride hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound undergoes esterification reactions, which are critical for its biochemical activity . These reactions facilitate the formation of various derivatives that can interact with enzymes and proteins, leading to changes in their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloronicotinoyl chloride hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as in an inert atmosphere and at low temperatures . Its degradation over time can affect its efficacy and the outcomes of biochemical assays.
Dosage Effects in Animal Models
The effects of 6-Chloronicotinoyl chloride hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. It is essential to determine the threshold effects and potential toxic or adverse effects at high doses to ensure safe and effective use in research .
Metabolic Pathways
6-Chloronicotinoyl chloride hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s esterification reactions with diethylene glycol and pentaethylene glycol are crucial for its metabolism . These interactions can affect metabolic flux and the levels of specific metabolites, providing insights into the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 6-Chloronicotinoyl chloride hydrochloride within cells and tissues are essential for understanding its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement and localization within cells . These interactions can influence the compound’s accumulation and its effects on cellular function.
Subcellular Localization
6-Chloronicotinoyl chloride hydrochloride’s subcellular localization is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications
Propriétés
IUPAC Name |
6-chloropyridine-3-carbonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO.ClH/c7-5-2-1-4(3-9-5)6(8)10;/h1-3H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDJIWMBLGYWEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595011 | |
| Record name | 6-Chloropyridine-3-carbonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66608-11-5 | |
| Record name | 6-Chloropyridine-3-carbonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloronicotinoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1H-PYRROLO[2,3-B]PYRIDINE-3-PROPANOIC ACID](/img/structure/B1592190.png)


![Ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B1592193.png)


